(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol
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Overview
Description
(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol is a heterocyclic compound with the molecular formula C8H15NO2. It features a unique structure that includes a five-membered ring fused to a six-membered ring, with an oxazin and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentane derivative with an oxazinone in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the oxazin ring or other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of (Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol: Similar in structure but differs in the position of the methanol group.
Cyclopentanol derivatives: Share the cyclopentane ring but lack the oxazin moiety.
Oxazin derivatives: Contain the oxazin ring but differ in other structural aspects.
Uniqueness
(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-7-ylmethanol |
InChI |
InChI=1S/C8H15NO2/c10-5-6-1-2-7-8(6)11-4-3-9-7/h6-10H,1-5H2 |
InChI Key |
ZYFNWFGLQIIQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1CO)OCCN2 |
Origin of Product |
United States |
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